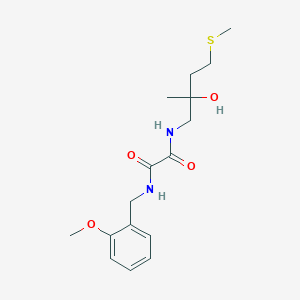
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research studies and data sources.
Chemical Structure and Properties
The compound has the molecular formula C15H22N2O3S2 and a molecular weight of 342.47 g/mol. It features a complex structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3S2 |
| Molecular Weight | 342.47 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves a multi-step process, typically starting with the reaction of N-methyl-4-piperidone, 4-methylsulfanyl-benzaldehyde, and malononitrile in ethanol under reflux conditions. The resulting precipitate is filtered, washed, and dried to yield the desired product .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains. For example, a related compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial efficacy .
Cytotoxicity
Cytotoxic assays reveal that certain oxalamide derivatives possess selective cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, oxalamides are known to interact with various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit alkaline phosphatase activity, which is crucial for bone mineralization and other physiological processes .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of oxalamide derivatives, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like carboplatin .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of the compound against a panel of pathogenic bacteria. The results revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, highlighting its potential as a lead compound for drug development in infectious diseases .
属性
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(21,8-9-23-3)11-18-15(20)14(19)17-10-12-6-4-5-7-13(12)22-2/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDQCOBLHFNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














